molecular formula C13H21NO3S B12084039 (4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate CAS No. 848683-69-2

(4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate

Cat. No.: B12084039
CAS No.: 848683-69-2
M. Wt: 271.38 g/mol
InChI Key: PCVTZCCNIWWMJG-UHFFFAOYSA-M
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Description

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenemethanaminium core with an ethenyl group and three methyl groups attached to the nitrogen atom, along with a methanesulfonate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate typically involves the quaternization of 4-ethenylbenzenemethanamine with trimethylamine, followed by the addition of methanesulfonic acid to form the methanesulfonate salt. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include water or alcohols.

    Catalysts: No specific catalysts are usually required for this reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 4-ethenylbenzenemethanamine, trimethylamine, and methanesulfonic acid.

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

    Purification: The product is purified using crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The methanesulfonate group can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Ion exchange resins or other anionic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation Products: Epoxides and alcohols.

    Reduction Products: Alkanes.

    Substitution Products: Various quaternary ammonium salts with different anions.

Scientific Research Applications

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl (vinylbenzyl)ammonium chloride
  • N,N,N-trimethyl-1-(4-vinylphenyl)methanaminium chloride

Comparison

Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-, methanesulfonate is unique due to its methanesulfonate counterion, which imparts different solubility and reactivity characteristics compared to similar compounds with chloride counterions. This uniqueness makes it particularly useful in specific applications where these properties are advantageous.

Biological Activity

(4-Ethenylphenyl)-N,N,N-trimethylmethanaminium methanesulfonate, often referred to as a quaternary ammonium compound, is notable for its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quaternary ammonium structure with a methanesulfonate group, which contributes to its solubility and interaction with biological systems. The presence of the ethenylphenyl group suggests potential for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites. This inhibition can alter metabolic pathways, influencing physiological responses.
  • Receptor Modulation : It could interact with cellular receptors, modifying their signaling pathways. This modulation can lead to various biological effects, including anti-inflammatory or antitumor activities.
  • Membrane Interaction : Due to its cationic nature, the compound may disrupt cellular membranes or alter membrane fluidity, impacting cell viability and function.

Biological Activity and Studies

Several studies have investigated the biological activity of related quaternary ammonium compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Quaternary ammonium compounds are widely recognized for their antimicrobial properties. Research indicates that such compounds can effectively inhibit the growth of bacteria and fungi by disrupting cellular membranes. A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of quaternary ammonium compounds. In vitro studies showed that certain derivatives can induce apoptosis in cancer cell lines while maintaining low toxicity in normal cells. This selective cytotoxicity is crucial for developing therapeutic agents with minimal side effects.

Case Studies

  • Anticancer Properties : A study published in Journal of Medicinal Chemistry explored derivatives of quaternary ammonium compounds for their anticancer properties. The results indicated that these compounds could inhibit tumor growth through apoptosis induction in various cancer cell lines .
  • Antiviral Activity : Another investigation focused on the antiviral potential of similar compounds against viral infections. The findings suggested that these compounds could inhibit viral replication by interfering with viral entry into host cells .
  • Enzyme Inhibition : A recent study highlighted the enzyme inhibitory effects of quaternary ammonium compounds on cholinesterases, suggesting potential applications in treating neurodegenerative diseases .

Data Summary Table

Biological Activity Mechanism Study Reference
AntimicrobialMembrane disruption
CytotoxicityApoptosis induction
AntiviralViral replication inhibition
Enzyme inhibitionCholinesterase inhibition

Properties

CAS No.

848683-69-2

Molecular Formula

C13H21NO3S

Molecular Weight

271.38 g/mol

IUPAC Name

(4-ethenylphenyl)methyl-trimethylazanium;methanesulfonate

InChI

InChI=1S/C12H18N.CH4O3S/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5(2,3)4/h5-9H,1,10H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

PCVTZCCNIWWMJG-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)C=C.CS(=O)(=O)[O-]

Origin of Product

United States

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